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Compound of Interest

Compound Name: FT671

Cat. No.: B607560

Introduction

FT671 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7
(USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the
stability of several key proteins involved in cancer progression, most notably the E3 ubiquitin
ligase MDMZ2.[1][3] By inhibiting USP7, FT671 prevents the deubiquitination of MDM2, leading
to its degradation. This, in turn, stabilizes the tumor suppressor protein p53, resulting in the
activation of p53-mediated downstream pathways that induce cell cycle arrest and apoptosis in
cancer cells.[1][3] Additionally, FT671 has been shown to induce the degradation of other
oncoproteins such as N-Myc, UHRF1, and DNMT1, highlighting its potential as a broad-
spectrum anti-cancer agent.[3]

These application notes provide detailed protocols for the administration of FT671 in preclinical
cancer models, specifically focusing on a multiple myeloma xenograft model. The provided
methodologies are based on published preclinical studies and are intended to guide
researchers in designing and executing their own in vivo experiments.

Mechanism of Action of FT671

The primary mechanism of action of FT671 involves the stabilization of the p53 tumor
suppressor protein through the inhibition of USP7.
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FT671 inhibits USP7, leading to p53 stabilization and tumor suppression.

Preclinical Efficacy of FT671

FT671 has demonstrated significant anti-tumor activity in a multiple myeloma (MM.1S)

xenograft model.

Quantitative Data Summary
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tumor growth

[11(3][41[5]
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Daily

More

pronounced,

dose-

dependent
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of p53in [31[4]

tumor tissue.
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IC50 of 33

nM 3]

HCT116,
u20s

In Vitro

Increased
p53 protein [1][3]

levels.

In Vitro IMR-32

Degradation
of N-Myc and
[11[3]

upregulation
of p53.

Experimental Protocols

The following protocols are for the in vivo administration of FT671 in a multiple myeloma

xenograft model.
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Workflow for an in vivo efficacy study of FT671 in a xenograft model.
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Materials

e FT671

e Vehicle (e.g., 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-B-CD in saline))
[5]

e MM.1S multiple myeloma cells

* Non-obese diabetic-severe combined immunodeficient (NOD-SCID) mice
o Standard cell culture reagents

o Matrigel (optional, for cell implantation)

e Oral gavage needles

o Calipers for tumor measurement

» Analytical balance for weighing mice

Protocol for In Vivo Efficacy Study

o Cell Culture: Culture MM.1S cells according to standard protocols.

e Animal Model: Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human
tumor cells.

e Tumor Cell Implantation:

o Harvest MM.1S cells and resuspend them in an appropriate buffer (e.g., PBS) or a mixture
with Matrigel.

o Subcutaneously inject the cell suspension into the flank of each mouse.
e Tumor Growth and Randomization:

o Monitor tumor growth regularly using calipers.
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o Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

e FT671 Formulation and Administration:

o Prepare the FT671 formulation at the desired concentrations (e.g., 100 mg/kg and 200
mg/kg) in a suitable vehicle.

o Administer FT671 or vehicle control to the respective groups via oral gavage daily.
e Monitoring and Data Collection:

o Measure tumor volume and body weight 2-3 times per week.

o Monitor the general health and behavior of the mice.
e Endpoint:

o Continue the study until tumors in the control group reach a predetermined endpoint or for
a specified duration.

o At the end of the study, euthanize the mice and collect tumors for further analysis (e.g.,
pharmacodynamics).

Protocol for Pharmacodynamic Study

o Follow steps 1-4 of the in vivo efficacy study protocol.
e FT671 Administration:

o Administer a single dose of FT671 (e.g., 25, 75, or 200 mg/kg) or vehicle control via oral
gavage.

e Sample Collection:

o At various time points post-administration (e.g., 2, 4, 8, 24 hours), euthanize a subset of
mice from each group.

o Excise tumors and process them for analysis (e.g., Western blot for p53 levels).
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Conclusion

FT671 has demonstrated promising preclinical anti-cancer activity through its targeted inhibition
of USP7. The protocols outlined in these application notes provide a framework for researchers
to further investigate the therapeutic potential of FT671 in various cancer models. Careful
adherence to these methodologies will ensure the generation of robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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